tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate
CAS No.: 208259-73-8
Cat. No.: VC3427966
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate - 208259-73-8](/images/structure/VC3427966.png)
Specification
CAS No. | 208259-73-8 |
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Molecular Formula | C13H18N2O2S |
Molecular Weight | 266.36 g/mol |
IUPAC Name | tert-butyl N-(2-amino-1-phenyl-2-sulfanylideneethyl)carbamate |
Standard InChI | InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-10(11(14)18)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,18)(H,15,16) |
Standard InChI Key | RCFICZWRDCIECC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=S)N |
Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=S)N |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate, also systematically named as tert-butyl 2-amino-1-phenyl-2-thioxoethylcarbamate, is a thiourea derivative containing a protected amine functionality. The compound has a CAS registry number of 208259-73-8 and an MFCD identifier of MFCD16817393 .
Structural Representation
The compound features a central carbon atom bonded to a phenyl ring, a carbamate group (Boc-protected amine), and a thioamide group. This distinctive arrangement of functional groups creates an interesting chemical entity with multiple reactive sites. The chemical structure can be represented through various notation systems:
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InChI Code: 1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-10(11(14)18)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H2,14,18)(H,15,16)
Physicochemical Properties
Physical Characteristics
tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate presents as a solid powder at room temperature, which is consistent with many carbamate-containing compounds . Its molecular weight is 266.36 g/mol, making it a medium-sized organic molecule .
Molecular Composition
The molecular formula C13H18N2O2S indicates the compound contains:
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13 carbon atoms (including 6 in the phenyl ring, 4 in the tert-butyl group)
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18 hydrogen atoms
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2 nitrogen atoms (one in the carbamate group, one in the thioamide group)
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2 oxygen atoms (both in the carbamate functionality)
Structural Relationships
Comparison with Related Compounds
tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate shares structural similarities with several related compounds found in the chemical literature:
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
tert-butyl N-(carbamothioylmethyl)carbamate | C7H14N2O2S | Lacks phenyl group at alpha carbon |
tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate | C9H18N2O2S | Has geminal dimethyl groups instead of phenyl |
tert-butyl N-(4-(carbamothioylmethyl)phenyl)carbamate | C13H18N2O2S | Phenyl ring is part of the carbamate moiety |
Functional Group Analysis
The compound contains several key functional groups that define its chemical behavior:
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tert-Butyl carbamate (Boc) group: A common protecting group in organic synthesis
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Thioamide functionality: Contains a C=S bond which is less stable and more reactive than the analogous C=O bond
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Phenyl substituent: Provides potential for π-stacking interactions and influences the compound's reactivity
Chemical Reactivity
Reactive Centers
The compound contains several reactive centers that may participate in various chemical transformations:
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The thioamide group (C=S with NH2) is susceptible to nucleophilic attack and can participate in condensation reactions
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The N-H bond of the carbamate group can act as a nucleophile in the presence of strong bases
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The phenyl ring may undergo electrophilic aromatic substitution reactions
Stability Considerations
The tert-butyloxycarbonyl (Boc) group is known to be stable under neutral and basic conditions but can be cleaved under acidic conditions. This selective reactivity makes it useful as a protecting group in synthetic sequences. The thioamide group, being more reactive than amides, may be susceptible to hydrolysis or reduction .
Applications and Utility
Synthetic Intermediates
Compounds containing both carbamate and thioamide functionalities are often utilized as synthetic intermediates in the preparation of more complex molecules. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
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